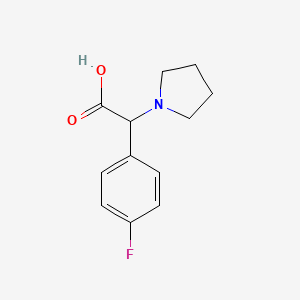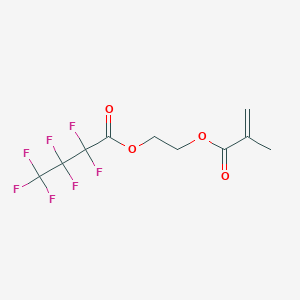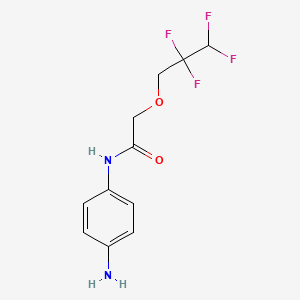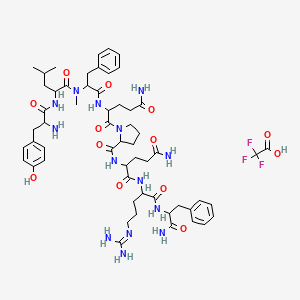
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(4-(Trifluorométhyl)phényl)nicotinonitrile est un composé organique de formule moléculaire C13H7F3N2. Il s'agit d'un dérivé du nicotinonitrile, où le cycle phényle est substitué par un groupe trifluorométhyle en position para.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation du 6-(4-(Trifluorométhyl)phényl)nicotinonitrile implique généralement la cyclisation de la 4-éthoxy-1,1,1-trifluoro-3-ène-2-cétone avec du 3-amino acrylonitrile. La réaction est réalisée sous l'action d'un catalyseur tel que l'hydroxyde de sodium, l'hydroxyde de potassium, l'hydrure de sodium, le méthylate de sodium, l'éthylate de sodium ou le tert-butylate de potassium. La température de réaction se situe entre 50 et 100 °C, et le temps de réaction est compris entre 3 et 9 heures .
Méthodes de production industrielle
Pour la production industrielle, la méthode consiste à utiliser le chlorure de trifluoroacétyle, l'éther vinylique d'éthyle et le 3-amino acrylonitrile comme matières premières. Le processus comprend des étapes d'acylation, de cyclisation et d'hydrolyse. Cette méthode est avantageuse en raison de la disponibilité de matières premières bon marché, de la facilité d'utilisation et du rendement élevé .
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(4-(Trifluorométhyl)phényl)nicotinonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, mais impliquent généralement des températures contrôlées et des solvants spécifiques .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués du nicotinonitrile, qui peuvent être utilisés dans différentes applications .
Applications De Recherche Scientifique
Le 6-(4-(Trifluorométhyl)phényl)nicotinonitrile a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 6-(4-(Trifluorométhyl)phényl)nicotinonitrile implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles dépendent de l'application spécifique et sont encore à l'étude .
Mécanisme D'action
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent :
- 4-(Trifluorométhyl)nicotinonitrile
- 2-Chloro-6-(4-(trifluorométhyl)phényl)nicotinonitrile
- 6-(4-Fluoro-phényl)-nicotinonitrile .
Unicité
Le 6-(4-(Trifluorométhyl)phényl)nicotinonitrile est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés chimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique. Ces propriétés en font un composé précieux pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C13H7F3N2 |
|---|---|
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
6-[4-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(7-17)8-18-12/h1-6,8H |
Clé InChI |
LRYFFPLWAWMHMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)



![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)


